(-)-1,4-Di-O-methyl-L-threitol

Catalog No.
S1921439
CAS No.
50622-10-1
M.F
C6H14O4
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-Di-O-methyl-L-threitol

CAS Number

50622-10-1

Product Name

(-)-1,4-Di-O-methyl-L-threitol

IUPAC Name

(2S,3S)-1,4-dimethoxybutane-2,3-diol

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

QPXJVYUZWDGUBO-WDSKDSINSA-N

SMILES

COCC(C(COC)O)O

Canonical SMILES

COCC(C(COC)O)O

Isomeric SMILES

COC[C@@H]([C@H](COC)O)O

Chiral Synthons and Building Blocks:

(-)-1,4-Di-O-methyl-L-threitol is a valuable chiral synthon and building block in organic synthesis due to its stereochemistry and functional groups. The molecule possesses four hydroxyl groups, two of which are methylated at the 1 and 4 positions, resulting in a well-defined three-dimensional structure. The remaining two hydroxyl groups can be selectively modified to introduce various functionalities, allowing for the construction of complex chiral target molecules. Several research articles describe the utilization of (-)-1,4-Di-O-methyl-L-threitol for the synthesis of biologically active compounds, including carbohydrates and pharmaceuticals Sigma-Aldrich: .

Asymmetric Catalysis:

The chiral backbone of (-)-1,4-Di-O-methyl-L-threitol makes it a potential ligand for asymmetric catalysts. By coordinating with metal centers, the molecule can influence the reaction pathway and promote the formation of enantioenriched products. Research efforts are ongoing to explore the development of novel asymmetric catalysts using (-)-1,4-Di-O-methyl-L-threitol as a scaffold Echemi: .

XLogP3

-1.3

Dates

Modify: 2023-08-16

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